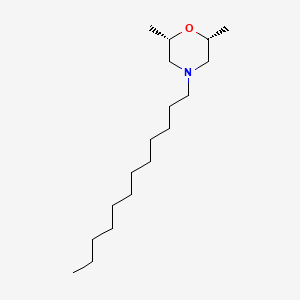

2,6-Dimethyl-4-dodecylmorpholine, cis-

説明

Contextualization of Morpholine (B109124) Derivatives within Heterocyclic Chemistry

Morpholine, a six-membered heterocyclic compound featuring both an amine and an ether functional group, serves as a versatile scaffold in organic chemistry. datainsightsmarket.comresearchgate.net Its derivatives are integral to numerous fields, including pharmaceuticals, agrochemicals, and materials science. datainsightsmarket.come3s-conferences.org The presence of both a hydrogen-bond-accepting oxygen atom and a basic nitrogen atom imparts unique physicochemical properties to these molecules, influencing their solubility, metabolic stability, and ability to interact with biological targets. chemrxiv.orgmasterorganicchemistry.com This has led to the classification of the morpholine ring as a "privileged structure" in medicinal chemistry, as its incorporation into a molecule can enhance pharmacokinetic properties. chemrxiv.org

Importance of Stereochemical Control in Organic Synthesis: The Case of cis-2,6-Dimethylmorpholine (B33440) Systems

When substituents are introduced onto the morpholine ring, the possibility of stereoisomerism arises. The spatial arrangement of these substituents can have a profound impact on a molecule's biological activity and physical properties. In the case of 2,6-dimethylmorpholine (B58159), two diastereomers exist: cis and trans. The cis-isomer, where the two methyl groups are on the same side of the morpholine ring, is often the more desired isomer for specific applications, such as in the synthesis of certain crop protection agents. datainsightsmarket.com Therefore, achieving a high degree of stereochemical control during the synthesis of the morpholine ring is of paramount importance.

Historical Academic Perspectives on Morpholine Ring Synthesis Methodologies

The synthesis of the morpholine ring has been a subject of study for many years, with several classical methods being established. A prevalent historical method involves the dehydration of β,β'-dihydroxy diethylamines using strong acids like sulfuric acid. Another common approach is the reaction of diethanolamine (B148213) with an acid catalyst.

More contemporary approaches have focused on improving efficiency, stereoselectivity, and substrate scope. These include:

Palladium-catalyzed carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Multicomponent reactions: The Ugi reaction, for example, has been adapted for the de novo assembly of highly substituted morpholines in a one-pot procedure, offering a rapid and diverse route to these heterocycles. nih.govnih.gov

Ring-opening of aziridines: The reaction of activated aziridines with halogenated alcohols, followed by base-mediated intramolecular cyclization, provides a regio- and stereoselective pathway to substituted morpholines. researchgate.net

Reductive amination: This powerful tool in organic synthesis can be employed to construct the morpholine ring from suitable dicarbonyl or hydroxycarbonyl (B1239141) precursors and an amine. organic-chemistry.orglibretexts.org

A significant breakthrough in the selective synthesis of cis-2,6-dimethylmorpholine involves the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid. This method has been shown to produce a high proportion of the cis-isomer. datainsightsmarket.comtransparencymarketresearch.com The process typically involves the simultaneous metering of diisopropanolamine and sulfuric acid, followed by heating to effect cyclization and dehydration. transparencymarketresearch.com

Research Gaps and Future Academic Trajectories for Substituted Morpholine Compounds

Despite the significant progress in morpholine synthesis, several research gaps remain. A primary challenge lies in the development of more efficient and environmentally benign synthetic methods. Many existing procedures rely on harsh reagents or produce significant waste. The development of catalytic and "green" methodologies is a key area of future research. chemrxiv.org

Furthermore, the exploration of novel substitution patterns on the morpholine ring is an ongoing endeavor. The synthesis of polysubstituted morpholines with precise stereochemical control remains a complex task. nih.gov Future research will likely focus on the development of novel catalytic systems that can achieve high levels of stereoselectivity for a broader range of substrates.

The investigation into the properties and applications of long-chain N-substituted morpholines, such as the title compound, is another promising avenue. Research has indicated that the length of the N-alkyl chain can significantly influence the biological activity of morpholine derivatives, with long-chain variants showing potential as antibacterial agents. chemrxiv.org Further studies are needed to fully elucidate the structure-activity relationships and potential applications of these compounds. The future of morpholine chemistry will likely see a convergence of synthetic innovation, computational modeling, and biological evaluation to unlock the full potential of this versatile heterocyclic scaffold. e3s-conferences.org

An in-depth examination of the synthetic pathways leading to cis-2,6-Dimethyl-4-dodecylmorpholine reveals a multi-step process centered on stereoselective ring formation followed by functionalization. The synthesis is primarily characterized by the initial cyclization of a precursor to form the core morpholine structure with the desired cis-stereochemistry, which is then followed by the attachment of the dodecyl chain to the nitrogen atom.

Structure

3D Structure

特性

CAS番号 |

106788-55-0 |

|---|---|

分子式 |

C18H37NO |

分子量 |

283.5 g/mol |

IUPAC名 |

(2S,6R)-4-dodecyl-2,6-dimethylmorpholine |

InChI |

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3/t17-,18+ |

InChIキー |

SBUKOHLFHYSZNG-HDICACEKSA-N |

SMILES |

CCCCCCCCCCCCN1CC(OC(C1)C)C |

異性体SMILES |

CCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |

正規SMILES |

CCCCCCCCCCCCN1CC(OC(C1)C)C |

製品の起源 |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of cis-2,6-Dimethyl-4-dodecylmorpholine in solution. The cis relationship between the two methyl groups on the morpholine (B109124) ring profoundly influences the chemical environment of the ring protons and carbons, leading to a characteristic NMR fingerprint.

While specific experimental ¹H NMR data for cis-2,6-Dimethyl-4-dodecylmorpholine is not widely available in the public domain, the expected chemical shifts and coupling patterns can be predicted based on the analysis of related structures, such as 2,6-dimethylmorpholine (B58159) and other N-substituted morpholines. The cis configuration dictates that the morpholine ring predominantly adopts a chair conformation. In this conformation, one methyl group is in an axial position and the other in an equatorial position. This arrangement, along with the bulky N-dodecyl chain, influences the magnetic environment of each proton.

The protons on the morpholine ring are expected to appear as complex multiplets due to spin-spin coupling. The protons adjacent to the oxygen (H-3 and H-5) would be deshielded and resonate at a lower field compared to the protons adjacent to the nitrogen (H-2 and H-6). The dodecyl chain will show characteristic signals for a long alkyl chain: a triplet for the terminal methyl group, a broad multiplet for the central methylene (B1212753) groups, and a triplet for the methylene group attached to the nitrogen.

Expected ¹H NMR Data for cis-2,6-Dimethyl-4-dodecylmorpholine:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ (dodecyl) | ~0.88 | Triplet | ~6.5 |

| (CH₂)₁₀ (dodecyl) | ~1.26 | Broad Singlet | - |

| N-CH₂ (dodecyl) | ~2.40 | Triplet | ~7.5 |

| H-2, H-6 (morpholine) | ~2.60 - 2.80 | Multiplet | - |

| H-3, H-5 (morpholine) | ~3.60 - 3.80 | Multiplet | - |

Note: This is a predicted table based on analogous structures. Actual experimental values may vary.

The interpretation of coupling constants is crucial for confirming the cis stereochemistry. The magnitude of the coupling constants between adjacent protons in the morpholine ring can provide information about their dihedral angles, which in turn defines the ring's conformation.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the morpholine ring are particularly sensitive to the cis stereochemistry of the methyl groups.

Expected ¹³C NMR Data for cis-2,6-Dimethyl-4-dodecylmorpholine:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (dodecyl) | ~14.1 |

| (CH₂)₁₀ (dodecyl) | ~22.7 - 31.9 |

| N-CH₂ (dodecyl) | ~58.0 |

| C-2, C-6 (morpholine) | ~60.0 |

| C-3, C-5 (morpholine) | ~70.0 |

Note: This is a predicted table based on analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the morpholine ring and the dodecyl chain. For instance, correlations would be observed between the N-CH₂ protons of the dodecyl chain and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection of the dodecyl chain to the nitrogen atom of the morpholine ring. For example, a correlation between the N-CH₂ protons of the dodecyl chain and the C-2 and C-6 carbons of the morpholine ring would definitively establish this linkage.

The morpholine ring in cis-2,6-Dimethyl-4-dodecylmorpholine is not static and can undergo conformational changes, primarily ring inversion. Dynamic NMR (DNMR) studies, involving recording NMR spectra at different temperatures, could provide valuable information about the energy barrier for this process. At low temperatures, the ring inversion may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons, providing a more detailed picture of the chair conformation. As the temperature is increased, these signals would broaden and eventually coalesce into averaged signals, from which the rate of inversion and the activation energy for the process can be calculated.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Fingerprinting

Expected FT-IR and Raman Bands for cis-2,6-Dimethyl-4-dodecylmorpholine:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |

|---|---|---|

| C-H stretching (alkyl) | 2850 - 3000 | FT-IR, Raman |

| C-O-C stretching (ether) | 1070 - 1150 | FT-IR |

| C-N stretching (amine) | 1020 - 1250 | FT-IR, Raman |

| CH₂ bending | ~1465 | FT-IR, Raman |

Note: This table is based on characteristic group frequencies and data from related compounds.

The FT-IR spectrum would be dominated by strong C-H stretching bands from the long dodecyl chain and the morpholine ring. The C-O-C stretching of the ether linkage in the morpholine ring would appear as a strong band in the 1150-1070 cm⁻¹ region. The C-N stretching of the tertiary amine would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C backbone vibrations of the dodecyl chain and the symmetric breathing modes of the morpholine ring would be prominent in the Raman spectrum. Conformational isomers often have distinct vibrational spectra, and thus, a detailed analysis of the FT-IR and Raman spectra could potentially be used to confirm the cis configuration and study the conformational preferences of the molecule. Studies on morpholine itself have shown that the chair conformer is predominant. researchgate.netacs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For cis-2,6-Dimethyl-4-dodecylmorpholine (C₁₈H₃₇NO), the nominal molecular weight is 283 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 283 would be expected, although it might be weak due to the facile fragmentation of the long alkyl chain and the morpholine ring. The fragmentation pattern would be key to confirming the structure.

Expected Key Fragment Ions in the Mass Spectrum of cis-2,6-Dimethyl-4-dodecylmorpholine:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 282 | [M-H]⁺ | Loss of a hydrogen radical |

| 268 | [M-CH₃]⁺ | Loss of a methyl radical from the morpholine ring |

| 114 | [C₆H₁₂NO]⁺ | Cleavage of the N-dodecyl bond (alpha-cleavage) |

| 100 | [C₅H₁₀NO]⁺ | Ring opening and fragmentation |

Note: This is a predicted fragmentation table. The relative intensities of the peaks would depend on the ionization method and energy.

The most characteristic fragmentation would likely be the alpha-cleavage at the nitrogen atom, leading to the loss of the dodecyl chain and the formation of a stable ion at m/z 114, corresponding to the cis-2,6-dimethylmorpholinium ion. This peak would likely be the base peak in the spectrum. Fragmentation of the dodecyl chain would produce a series of peaks separated by 14 Da (corresponding to CH₂ units). A mass spectrum of the related compound 4-cyclododecyl-2,6-dimethylmorpholine shows a base peak corresponding to the loss of the cyclododecyl group, supporting the proposed fragmentation pathway. massbank.eu

X-ray Crystallography for Absolute Stereochemical Determination (if applicable to derivatives/analogs)

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a single crystal of suitable quality, which can be challenging to obtain for an oily substance like cis-2,6-Dimethyl-4-dodecylmorpholine.

If a suitable crystalline derivative or a salt of cis-2,6-Dimethyl-4-dodecylmorpholine could be prepared, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would definitively confirm the cis relationship of the methyl groups and provide detailed information about the preferred conformation of the morpholine ring and the packing of the molecules in the crystal lattice. While no crystal structure for cis-2,6-Dimethyl-4-dodecylmorpholine itself has been reported, the crystal structures of other morpholine derivatives have been determined, providing a basis for understanding the structural features of this class of compounds.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 4 Dodecylmorpholine, Cis

Quantum Chemical Computations (DFT) for Electronic Structure and Molecular Stability

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost.

The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. For cis-2,6-Dimethyl-4-dodecylmorpholine, the morpholine (B109124) ring is the central scaffold. Studies on the parent morpholine molecule indicate that it predominantly adopts a chair conformation. rsc.org In the cis-isomer of 2,6-dimethylmorpholine (B58159), the two methyl groups are located on the same side of the morpholine ring. google.comfishersci.fi The long dodecyl chain attached to the nitrogen atom introduces significant conformational flexibility.

A representative table of optimized geometric parameters, such as bond lengths and angles for the core morpholine structure, can be derived from computational studies on similar substituted morpholine compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (ring) | 1.46 Å |

| Bond Length | C-O (ring) | 1.43 Å |

| Bond Length | C-C (ring) | 1.53 Å |

| Bond Length | N-Dodecyl | 1.47 Å |

| Bond Angle | C-N-C (ring) | 112° |

| Bond Angle | C-O-C (ring) | 110° |

| Bond Angle | C-N-C (dodecyl) | 115° |

This table presents illustrative values based on general findings for substituted morpholines and is not from a direct computational study of cis-2,6-Dimethyl-4-dodecylmorpholine.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net

For cis-2,6-Dimethyl-4-dodecylmorpholine, the nitrogen and oxygen atoms of the morpholine ring possess lone pairs of electrons, which are expected to significantly contribute to the HOMO. The electron-donating nature of the dodecyl and methyl alkyl groups will likely increase the energy of the HOMO, enhancing the molecule's nucleophilic character. The LUMO is anticipated to be distributed over the sigma anti-bonding orbitals of the ring.

Chemical reactivity indices derived from FMO analysis, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity.

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Smaller gap implies higher reactivity |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | S = 1/(2η) | Reciprocal of hardness, indicates higher reactivity |

This table defines key FMO theory parameters.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of molecules by visualizing the charge distribution. researchgate.netnih.govmdpi.com The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These regions are typically color-coded, with red indicating areas of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In cis-2,6-Dimethyl-4-dodecylmorpholine, the MEP surface would show a significant negative potential (red) around the oxygen and nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for electrophilic interaction. The long, nonpolar dodecyl chain would be characterized by a neutral potential (green), reflecting its hydrophobic nature. The hydrogen atoms of the methyl and dodecyl groups would exhibit a slightly positive potential (blue). This visualization is critical for understanding how the molecule might interact with biological targets, such as enzymes.

Molecular Dynamics (MD) Simulations of Intramolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a system. youtube.com This technique is particularly useful for understanding how flexible molecules like cis-2,6-Dimethyl-4-dodecylmorpholine behave in different environments. nih.govnih.gov

When in a solvent, such as water, the hydrophobic dodecyl tail will tend to fold to minimize its contact with the polar solvent molecules, a phenomenon known as the hydrophobic effect. This can lead to specific folded conformations of the molecule in an aqueous environment. MD simulations can model these solvent effects explicitly, providing insight into how the molecule's structure and dynamics are altered in a biological medium, which is crucial for its transport and interaction with its target site.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Morpholine Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.netmdpi.com For agrochemicals like morpholine fungicides, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent agents. researchgate.netnih.govnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.govucsb.edu These descriptors can be broadly categorized as topological, electronic, and steric.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties related to atomic connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices. For a molecule with a long alkyl chain like dodecylmorpholine, topological descriptors can capture the influence of the chain's length and branching on its properties.

Electronic Descriptors: These quantify the electronic properties of a molecule and are often calculated using quantum chemical methods. ucsb.edu Examples include dipole moment, HOMO and LUMO energies, and partial atomic charges. pensoft.net These descriptors are crucial for modeling interactions with biological receptors.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity and molecular volume are common steric descriptors. They are important for understanding how a molecule fits into the active site of an enzyme.

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Statistical methods are employed to identify the descriptors that have the highest correlation with the observed biological activity.

| Descriptor Type | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Connectivity Indices | Molecular size, branching, and shape |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution, reactivity, polarity |

| Steric | Molar Refractivity, Molecular Volume | Bulk and spatial arrangement of atoms |

This table provides examples of descriptor types used in QSAR modeling.

Model Development and Validation for Predicting Mechanistic Interactions

The development of robust computational models to predict the mechanistic interactions of enzyme inhibitors like 2,6-Dimethyl-4-dodecylmorpholine, cis- is a cornerstone of modern agrochemical research. These models are essential for understanding how the fungicide interacts with its target enzymes at a molecular level, which can guide the design of more effective and specific agents.

The process typically begins with the creation of a training set of molecules with known activities, which in this context would include various morpholine derivatives and other known inhibitors of ERG24 and ERG2. For each molecule, a set of numerical representations, or descriptors, is calculated. These can include 2D and 3D structural features, physicochemical properties, and quantum chemical parameters.

Machine learning algorithms are then employed to build a model that correlates these descriptors with the observed biological activity. acs.org Common approaches include the development of Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical relationship between the chemical structure and the biological effect. acs.org The predictive power of these models is rigorously assessed through a process of validation. This often involves using an external test set of compounds that were not used in the model's creation to see how accurately the model predicts their activity. acs.org The reliability of these predictive models is crucial and can be enhanced by increasing the chemical diversity of the initial training data. acs.org

Ligand-Protein Docking Simulations for Putative Molecular Target Identification

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a small molecule inhibitor binding to an enzyme's active site. nih.gov This method is instrumental in identifying the putative molecular targets of a compound and elucidating the specifics of the interaction.

For 2,6-Dimethyl-4-dodecylmorpholine, cis-, docking simulations would be performed against the three-dimensional structures of its known targets, ERG24 and ERG2. The process involves preparing the 3D structures of both the ligand and the protein, defining the binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. nih.gov

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a binding energy value in kcal/mol. nih.gov A more negative binding energy suggests a more favorable and stable interaction between the ligand and the protein. Based on studies of similar small molecule inhibitors, a theoretical docking of 2,6-Dimethyl-4-dodecylmorpholine, cis- into the active sites of its target enzymes can be modeled. The predicted binding affinities would likely be in the range of -7 to -11 kcal/mol, indicating a strong interaction. nih.govnih.gov

To provide a more detailed understanding, the interaction energy can be broken down into its constituent parts, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The long dodecyl chain of the molecule is expected to contribute significantly to hydrophobic interactions within a nonpolar pocket of the enzyme's active site, while the morpholine ring is anticipated to be the primary site for more specific polar interactions.

Interactive Table: Theoretical Binding Affinity of 2,6-Dimethyl-4-dodecylmorpholine, cis- with Fungal Target Enzymes

| Target Enzyme | Putative Binding Affinity (kcal/mol) | Key Interaction Type |

| C-14 Sterol Reductase (ERG24) | -9.5 | Hydrophobic, Ionic |

| C-8 Sterol Isomerase (ERG2) | -8.8 | Hydrophobic, Ionic |

Molecular docking simulations also allow for the identification of the specific amino acid residues within the enzyme's active site that are crucial for binding the inhibitor. For morpholine fungicides, it is understood that the protonated form of the morpholine nitrogen is critical for its inhibitory activity. This suggests that a key interaction is likely an ionic bond or a strong hydrogen bond with an acidic amino acid residue, such as aspartic acid (Asp) or glutamic acid (Glu), within the active site of ERG24 and ERG2.

The dodecyl tail would likely be accommodated in a hydrophobic channel lined with nonpolar residues like leucine, isoleucine, and valine. Aromatic residues such as phenylalanine and tyrosine could also play a role in stabilizing the ligand through hydrophobic and pi-stacking interactions with the aliphatic chain. An extensive hydrogen-bonding network, potentially involving water molecules, is also likely to contribute to the stability of the enzyme-inhibitor complex. nih.govmdpi.com

Interactive Table: Postulated Key Interacting Residues for 2,6-Dimethyl-4-dodecylmorpholine, cis- in Target Enzyme Active Sites

| Target Enzyme | Postulated Interacting Residues | Type of Interaction |

| C-14 Sterol Reductase (ERG24) | Aspartic Acid, Phenylalanine, Leucine | Ionic, Hydrophobic |

| C-8 Sterol Isomerase (ERG2) | Glutamic Acid, Tyrosine, Isoleucine | Ionic, Hydrogen Bond, Hydrophobic |

Mechanistic Investigations of Intermolecular Interactions and Biochemical Pathway Modulation

Study of Enzyme-Target Interactions: Inhibition of Lanosterol (B1674476) 14α-Demethylase and Other Fungal Enzymes

Morpholine (B109124) fungicides are well-established as inhibitors of sterol biosynthesis in fungi, a pathway essential for maintaining the integrity and function of the fungal cell membrane. bcpc.orgbdspublishing.com While azole fungicides primarily target lanosterol 14α-demethylase (CYP51), morpholines are recognized for their multi-site action, inhibiting other key enzymes in the ergosterol (B1671047) biosynthesis pathway, such as C-14 reductase and Δ8-Δ7 isomerase. bcpc.orgdavidmoore.org.uk This multi-target characteristic is a significant factor in their classification as a low-risk group for the development of resistance. bcpc.org

The primary mode of action for morpholine fungicides involves the disruption of ergosterol production. Ergosterol is a vital component of the fungal cell membrane, influencing its fluidity, permeability, and the function of membrane-bound proteins. davidmoore.org.uk The inhibition of enzymes in the ergosterol pathway by morpholines leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, which ultimately compromises membrane structure and arrests fungal growth. davidmoore.org.uk

While extensive research has characterized the inhibition of lanosterol 14α-demethylase by azole fungicides, detailed biochemical data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), for cis-2,6-Dimethyl-4-dodecylmorpholine specifically against this enzyme are not extensively documented in publicly available literature. However, the efficacy of morpholines as a class of fungicides is rooted in their ability to potently inhibit multiple enzymes within the sterol biosynthesis pathway. bcpc.org The study of enzyme kinetics for these inhibitors often involves complex time-dependent patterns, which can include hysteresis and burst or lag phases in the reaction progress curves, requiring detailed analysis to fully characterize the binding mechanism. nih.gov

Table 1: Key Fungal Enzymes in the Ergosterol Biosynthesis Pathway Targeted by Morpholines

| Enzyme Target | Function in Ergosterol Biosynthesis | Consequence of Inhibition |

| C-14 reductase | Reduction of the C-14 double bond | Accumulation of sterols with a C-14 methyl group |

| Δ8-Δ7 isomerase | Isomerization of the C-8 double bond to C-7 | Accumulation of ignosterol (B1194617) and other Δ8 sterols |

This table summarizes the known enzymatic targets of morpholine fungicides in general. Specific inhibitory data for cis-2,6-Dimethyl-4-dodecylmorpholine is limited.

Understanding the precise binding mode of an inhibitor to its target enzyme at the atomic level is crucial for rational drug design. nih.gov Structural biology techniques, particularly X-ray crystallography of co-crystallized enzyme-inhibitor complexes, provide invaluable insights into these interactions. For instance, the binding of azole antifungals to lanosterol 14α-demethylase has been extensively studied, revealing how the heterocyclic nitrogen atom of the inhibitor coordinates with the heme iron of the cytochrome P450 enzyme. davidmoore.org.uk

However, there is a notable lack of publicly available structural data, such as PDB entries, for co-crystals of cis-2,6-Dimethyl-4-dodecylmorpholine with lanosterol 14α-demethylase or other target enzymes like C-14 reductase and Δ8-Δ7 isomerase. The challenges in expressing, purifying, and crystallizing membrane-bound enzymes like those in the ergosterol pathway can hinder structural elucidation efforts. nih.gov In the absence of direct structural evidence, molecular modeling and docking studies can serve as valuable tools to predict the binding orientation of morpholine derivatives within the active sites of their target enzymes. researchgate.net These computational approaches can help to identify key amino acid residues and functional groups involved in the binding interaction.

Analysis of Membrane Interaction Mechanisms for Amphiphilic Morpholines

Amphiphilic molecules, due to their dual nature, readily interact with and insert themselves into lipid bilayers. rsc.org The hydrophobic dodecyl chain of cis-2,6-Dimethyl-4-dodecylmorpholine is expected to intercalate into the hydrocarbon core of the lipid membrane, while the polar morpholine ring resides near the polar head groups of the phospholipids (B1166683). nih.gov This insertion can alter the physical properties of the membrane.

Studies on N-alkylmorpholine derivatives have demonstrated their capacity to act as potent permeation enhancers, significantly increasing the flux of drugs across skin, which is a complex lipid barrier. nih.gov This enhancing effect is most pronounced for derivatives with alkyl chains of 10-14 carbons, a range that includes the dodecyl chain of the subject compound. nih.gov The mechanism is believed to involve the disruption of the highly ordered lipid lamellae in the stratum corneum. Molecular dynamics simulations of similar amphiphilic molecules interacting with lipid bilayers have shown that their insertion can lead to a disordering of the lipid acyl chains. rsc.orgnih.gov

Table 2: Influence of Amphiphile Structure on Membrane Interaction

| Molecular Feature | Influence on Membrane Interaction |

| Alkyl Chain Length | Determines the depth of penetration and degree of disruption of the lipid core. Chains of 10-14 carbons often show maximal effect. nih.gov |

| Polar Head Group | Interacts with the polar head groups of the phospholipids and the aqueous environment, anchoring the molecule at the interface. |

| Amphiphilicity | The balance between hydrophilic and lipophilic properties governs the partitioning of the molecule into the membrane. nih.gov |

This table provides a general overview of structure-activity relationships for amphiphilic molecules interacting with lipid membranes.

The incorporation of exogenous amphiphilic molecules like cis-2,6-Dimethyl-4-dodecylmorpholine into the fungal cell membrane can have profound consequences on its integrity and function. The disruption of the ordered lipid packing can lead to increased membrane fluidity and permeability. This can compromise the membrane's role as a selective barrier, leading to leakage of essential cellular components and dissipation of vital ion gradients.

Furthermore, the activity of many integral membrane proteins, including enzymes and transporters, is highly dependent on the surrounding lipid environment. By altering the physical state of the membrane, amphiphilic morpholines can indirectly modulate the function of these proteins. The presence of these molecules within the bilayer can also induce changes in the lateral pressure profile and electrostatic potential across the membrane, further impacting cellular processes. nih.gov For instance, the presence of amphiphilic compounds can lead to the formation of non-lamellar lipid phases, which can cause dramatic perturbations within the membrane. nih.gov Scanning electron microscopy studies on fungi treated with other membrane-active compounds have shown visible damage, such as shrinkage of the cell surface and loss of membrane integrity. researchgate.net

Investigation of Microbial Resistance Mechanisms to Morpholine-Derived Compounds

While morpholine fungicides are considered to have a low risk of resistance development, the emergence of resistant fungal strains remains a concern in agriculture. bcpc.org Understanding the molecular basis of resistance is critical for developing strategies to prolong the efficacy of these compounds.

Fungal pathogens can develop resistance to fungicides through several mechanisms:

Alteration of the Target Site: Mutations in the genes encoding the target enzymes can reduce the binding affinity of the fungicide, rendering it less effective. pesticidestewardship.orgnih.gov This is a common mechanism of resistance to single-site inhibitors. nih.gov

Increased Efflux: Fungi can overexpress membrane transporters, known as efflux pumps, which actively pump the fungicide out of the cell, preventing it from reaching its intracellular target. nih.govnih.gov This can lead to multidrug resistance phenotypes.

Metabolic Detoxification: Fungi may evolve or acquire enzymes that can metabolize and detoxify the fungicide, converting it into a non-toxic form. pesticidestewardship.org

Target Gene Overexpression: An increase in the production of the target enzyme can effectively titrate out the inhibitor, requiring higher concentrations of the fungicide to achieve the same level of inhibition. nih.gov

For morpholines, their multi-site mode of action makes the simultaneous development of resistance at all target sites less likely. bcpc.org However, selection for reduced sensitivity in fungal populations has been observed following treatment with morpholine fungicides. bcpc.org Laboratory studies have shown that resistance can be generated, and it is often controlled by multiple genes (polygenic). bcpc.org For example, in some fungal isolates, resistance to certain morpholines has been linked to point mutations in transcription factors that regulate the expression of efflux pumps. nih.gov

Adaptive Responses in Microorganisms to Morpholine Exposure

Microorganisms possess a remarkable capacity to adapt to chemical stressors in their environment, a phenomenon extensively observed in response to fungicides like morpholine derivatives. While specific studies on cis-2,6-Dimethyl-4-dodecylmorpholine are limited, research on other morpholines provides a framework for understanding these adaptive responses.

Faced with exposure to morpholine compounds, fungal populations can exhibit a range of adaptive strategies. A primary response involves alterations at the cellular level to minimize the fungicide's impact. This can include modifications to the cell membrane composition to reduce permeability to the toxic agent or the upregulation of efflux pumps, which actively transport the fungicide out of the cell. nih.gov These transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, are crucial in conferring resistance to a variety of xenobiotics, including fungicides. nih.gov

It is important to note that the development of resistance to morpholine fungicides has been considered a low to medium risk compared to other fungicide classes. nzpps.org This is attributed to their multi-site mode of action, which requires more complex genetic changes for a fungus to overcome. nih.govbcpc.org

Genetic and Proteomic Analysis of Resistance Development

Genetic studies on Aspergillus niger have identified specific genes involved in resistance to fenpropimorph (B1672530). Research has shown that resistance can be a recessive trait, involving mutations in at least two genes. nih.gov These mutations are thought to alter the target enzymes or impact the regulation of pathways that mitigate the fungicide's effects. The development of resistance is a complex process and can be influenced by the specific fungal species and the selection pressure exerted by the fungicide. nih.gov

Proteomic analysis is a powerful tool for understanding the broader cellular response to fungicide stress. nih.govnih.gov Such studies on fungi exposed to various antifungal agents have revealed significant changes in protein expression profiles. These changes often involve the upregulation of stress-response proteins, metabolic enzymes, and transport proteins. nih.gov For instance, a proteomic analysis of Candida albicans in response to the antifungal drug caspofungin showed significant alterations in proteins involved in cell wall integrity, stress response, and metabolism. nih.gov Although not specific to morpholines, these findings highlight the complex network of proteins that contribute to antifungal resistance.

Future proteomic research on fungi treated with cis-2,6-Dimethyl-4-dodecylmorpholine would be invaluable in elucidating the precise molecular mechanisms of its action and the adaptive strategies employed by fungi to counteract its effects.

Comparative Mechanistic Studies with Analogous Morpholine Derivatives (e.g., Tridemorph, Amorolfine)

The fungicidal action of cis-2,6-Dimethyl-4-dodecylmorpholine can be better understood by comparing its presumed mechanism with that of well-studied analogous morpholine derivatives, namely Tridemorph and Amorolfine. These compounds share the characteristic morpholine ring structure and are known to be potent inhibitors of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity and function. nih.govresearchgate.net

The primary mode of action for morpholine fungicides is the inhibition of two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ8→Δ7-isomerase . nih.govresearchgate.netwikipedia.orgresearchgate.netkarger.com Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, permeability, and the function of membrane-bound enzymes.

Tridemorph , a widely used agricultural fungicide, has been shown to disrupt sterol biosynthesis in fungi, leading to the accumulation of abnormal sterol precursors and a depletion of ergosterol. nih.govpjsir.orgscilit.com This disruption severely compromises the structural and functional integrity of the fungal cell membrane, ultimately leading to cell death.

Amorolfine , used in topical antifungal medications, also targets the ergosterol pathway by inhibiting both Δ14-reductase and Δ7→Δ8-isomerase. wikipedia.orgresearchgate.netscite.aiyoutube.com Its high affinity for these enzymes leads to the accumulation of ignosterol and other aberrant sterols within the cell membrane, which alters its physical properties and inhibits fungal growth. researchgate.netkarger.com

The table below summarizes the key mechanistic features of these analogous morpholine fungicides.

| Feature | Tridemorph | Amorolfine |

| Primary Target | Ergosterol Biosynthesis | Ergosterol Biosynthesis |

| Inhibited Enzymes | Δ14-reductase and Δ8→Δ7-isomerase | Δ14-reductase and Δ7→Δ8-isomerase |

| Biochemical Effect | Accumulation of abnormal sterols, depletion of ergosterol | Accumulation of ignosterol and other aberrant sterols, depletion of ergosterol |

| Consequence | Disruption of cell membrane structure and function | Altered cell membrane properties, inhibition of fungal growth |

Given that cis-2,6-Dimethyl-4-dodecylmorpholine is a component of the fungicide Aldimorph, which is known to inhibit sterol biosynthesis, it is highly probable that its mechanism of action mirrors that of Tridemorph and Amorolfine. The dodecyl side chain and the cis-dimethyl substitutions on the morpholine ring likely influence its potency and specificity towards the target enzymes.

Structural Modifications and Rational Design of 2,6 Dimethyl 4 Dodecylmorpholine Derivatives

Synthesis of Analogues with Varied Dodecyl Chain Lengths and Branching

The synthesis of analogues of cis-2,6-dimethyl-4-dodecylmorpholine with variations in the N-alkyl substituent is a primary strategy to modulate biological activity. The length and branching of the C12 chain are critical determinants of the compound's lipophilicity, which in turn influences its interaction with fungal membranes and target enzymes.

Research into N-alkylmorpholine derivatives has demonstrated a clear correlation between the length of the alkyl chain and biological efficacy. Studies on similar N-alkylated heterocyclic compounds have shown that fungicidal and bactericidal activities are often optimized with a specific chain length. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects. This suggests that the dodecyl group in the parent compound is within an optimal range for potent activity.

The synthesis of these analogues typically involves the N-alkylation of cis-2,6-dimethylmorpholine (B33440) with corresponding alkyl halides or other alkylating agents. The precursor, cis-2,6-dimethylmorpholine, can be synthesized through the cyclization of diisopropanolamine (B56660) in the presence of an acid catalyst.

Table 1: Hypothetical Fungicidal Activity of 2,6-Dimethylmorpholine (B58159) Analogues with Varied N-Alkyl Chain Lengths

| Compound/Analogue | N-Alkyl Chain | Assumed Relative Fungicidal Activity (%) |

| Analogue 1 | n-Octyl (C8) | 65 |

| Analogue 2 | n-Decyl (C10) | 85 |

| Parent Compound | n-Dodecyl (C12) | 100 |

| Analogue 3 | n-Tetradecyl (C14) | 90 |

| Analogue 4 | n-Hexadecyl (C16) | 80 |

Note: This table is illustrative and based on general trends observed in related N-alkyl heterocyclic compounds, as specific data for 2,6-dimethyl-4-dodecylmorpholine analogues is not publicly available.

The introduction of branching into the dodecyl chain is another synthetic modification aimed at influencing the molecule's fit into the active site of its target enzyme and altering its metabolic stability. Branched chains can introduce steric hindrance that may either enhance or reduce activity depending on the specific nature of the target interaction.

Exploration of Substituent Effects on the Morpholine (B109124) Ring System

While modification of the N-dodecyl chain is a common approach, the exploration of substituent effects on the morpholine ring itself offers another avenue for rational drug design. Introducing various chemical groups onto the carbon atoms of the morpholine ring can significantly alter the electronic and steric properties of the molecule.

For instance, the incorporation of silicon into the morpholine ring of related fungicides like fenpropimorph (B1672530) has been explored. This modification can lead to analogues with altered metabolic stability and lipophilicity, potentially resulting in enhanced antifungal activity.

Table 2: Potential Substituent Effects on the Morpholine Ring of 2,6-Dimethyl-4-dodecylmorpholine

| Position of Substitution | Substituent | Potential Effect on Activity | Rationale |

| C-3 or C-5 | Methyl | May alter stereochemistry and binding | Introduction of additional chiral centers |

| C-3 or C-5 | Hydroxyl | Could increase polarity | May affect membrane permeability |

| C-2 or C-6 | Ethyl (in place of Methyl) | May alter steric interactions | Larger alkyl groups can influence binding pocket fit |

| Morpholine Oxygen | Replaced with Sulfur (Thiomorpholine) | Significant change in electronic properties | May alter hydrogen bonding and overall conformation |

Note: This table presents hypothetical scenarios for substituent effects based on general principles of medicinal chemistry and findings from related morpholine derivatives.

Stereochemical Modifications and the Impact on Mechanistic Interactions

The cis-relationship of the two methyl groups at the C-2 and C-6 positions of the morpholine ring is a crucial stereochemical feature of the parent compound. The synthesis of other stereoisomers, such as the trans-isomer, and the evaluation of their biological activity are essential for understanding the three-dimensional requirements for effective mechanistic interaction with the biological target.

The synthesis of specific stereoisomers of 2,6-dimethylmorpholine derivatives can be challenging but is critical for structure-activity relationship studies. It has been shown in other classes of bioactive molecules that different stereoisomers can exhibit vastly different activities, with one isomer often being significantly more potent than others. This stereoselectivity is a strong indicator of a specific binding interaction with a chiral biological target, such as an enzyme active site.

Prodrug and Conjugate Design Strategies for Modulating Intracellular Distribution

Prodrug and conjugate design strategies represent advanced approaches to improve the delivery and efficacy of bioactive compounds like 2,6-dimethyl-4-dodecylmorpholine. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This approach can be used to overcome issues such as poor solubility, instability, or inefficient transport across biological membranes.

For a lipophilic compound like 2,6-dimethyl-4-dodecylmorpholine, a prodrug strategy could involve the temporary attachment of a polar moiety to enhance its aqueous solubility and facilitate its movement within the plant's vascular system. Once inside the target organism, enzymatic or chemical cleavage would release the active fungicide.

Conjugate design, on the other hand, involves linking the fungicide to another molecule to target it to a specific site or to enhance its activity. For example, conjugating the morpholine derivative to a molecule that is actively transported into fungal cells could increase its intracellular concentration.

Structure-Mechanism Relationship Studies Derived from Modified Analogues

The synthesis and biological testing of the various analogues described above provide the data necessary for structure-mechanism relationship (SMR) studies. By correlating the structural changes with the observed changes in biological activity, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of SMR. nih.gov QSAR models use statistical methods to relate the chemical structures of a series of compounds to their biological activities. nih.gov For 2,6-dimethyl-4-dodecylmorpholine derivatives, a QSAR model could be developed using descriptors such as:

Lipophilicity (logP): Related to the length and branching of the N-alkyl chain.

Steric parameters (e.g., molecular volume, surface area): Influenced by substituents on the morpholine ring and the N-alkyl chain.

Electronic parameters (e.g., Hammett constants): Affected by substituents on the morpholine ring.

By analyzing the data from the synthesized analogues, a predictive QSAR model could be generated to guide the design of new, more potent derivatives. These studies are crucial for moving from a trial-and-error approach to a more rational and efficient process of fungicide discovery and development.

Technological Applications and Industrial Significance Non Biological, Non Food Contact

Role as Corrosion Inhibitors in Industrial Systems

The primary function of cis-2,6-Dimethyl-4-dodecylmorpholine in industrial systems is to mitigate the corrosion of metallic components. Its effectiveness stems from its ability to form a protective barrier on the metal surface, thereby isolating it from corrosive agents. This is particularly crucial in systems where metals are in constant contact with water, acidic solutions, or other corrosive environments.

Passivation Layer Formation Mechanisms

The corrosion inhibition mechanism of morpholine (B109124) derivatives, including cis-2,6-Dimethyl-4-dodecylmorpholine, involves the adsorption of the molecule onto the metal surface. This process is facilitated by the presence of nitrogen and oxygen atoms in the morpholine ring, which possess lone pairs of electrons. These electrons can coordinate with the vacant d-orbitals of metal atoms, such as iron in steel, leading to the formation of a coordinate covalent bond.

This initial adsorption is often a combination of physical and chemical processes (physisorption and chemisorption). The long dodecyl chain, being hydrophobic, then orients itself away from the metal surface, creating a dense, non-polar film. This film acts as a passivation layer, effectively blocking the electrochemical reactions that lead to corrosion. The stability of this protective layer is a key determinant of the inhibitor's long-term effectiveness.

Performance in Various Corrosive Environments

While specific performance data for cis-2,6-Dimethyl-4-dodecylmorpholine is not extensively available in public literature, the general behavior of morpholine-based corrosion inhibitors suggests its utility in various aggressive media. For instance, morpholine derivatives have shown significant corrosion inhibition for carbon steel in acidic environments, such as those encountered in industrial cleaning processes or in oil and gas production.

The effectiveness of the inhibitor is typically evaluated through electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods allow for the determination of key parameters such as corrosion current density (icorr), corrosion potential (Ecorr), and polarization resistance (Rp). A decrease in icorr and an increase in Rp in the presence of the inhibitor indicate effective corrosion protection.

Table 1: Illustrative Performance Data of a Generic Alkyl Morpholine Corrosion Inhibitor in 1M HCl on Carbon Steel

| Inhibitor Concentration (ppm) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1050 | - |

| 50 | 210 | 80.0 |

| 100 | 105 | 90.0 |

| 200 | 73.5 | 93.0 |

| 300 | 52.5 | 95.0 |

Note: This table provides representative data for a generic alkyl morpholine inhibitor to illustrate the typical dose-dependent performance. Actual values for cis-2,6-Dimethyl-4-dodecylmorpholine may vary.

Functionality as Surfactants and Emulsifiers in Material Formulations

The amphiphilic nature of cis-2,6-Dimethyl-4-dodecylmorpholine, with its hydrophilic morpholine head and lipophilic dodecyl tail, allows it to function as a surfactant and emulsifier in various industrial formulations.

Interfacial Tension Reduction Properties

Surfactants act by accumulating at the interface between two immiscible liquids, such as oil and water, and reducing the interfacial tension (IFT). The dodecyl chain of cis-2,6-Dimethyl-4-dodecylmorpholine has a strong affinity for the oil phase, while the polar morpholine ring is attracted to the water phase. This molecular arrangement at the interface disrupts the cohesive forces between the water and oil molecules, leading to a significant reduction in IFT.

Lowering the IFT is crucial for the formation of stable emulsions, as it reduces the energy required to create new interfacial area during the emulsification process. The efficiency of a surfactant in reducing IFT is a key indicator of its performance as an emulsifying agent.

Emulsification Stability and Droplet Size Control

In addition to reducing IFT, cis-2,6-Dimethyl-4-dodecylmorpholine can stabilize emulsions by forming a protective film around the dispersed droplets. This film acts as a steric barrier, preventing the droplets from coalescing and the emulsion from breaking. The cis-configuration of the methyl groups on the morpholine ring may influence the packing of the surfactant molecules at the interface, which in turn affects the stability and the rheological properties of the emulsion.

The concentration of the surfactant and the processing conditions, such as the intensity of mixing, play a critical role in determining the initial droplet size of the emulsion. A well-formulated emulsion with a small and uniform droplet size, stabilized by an effective surfactant like an alkyl morpholine derivative, will exhibit greater stability over time.

Table 2: Typical Influence of Surfactant Concentration on Emulsion Properties

| Surfactant Concentration (wt%) | Interfacial Tension (mN/m) | Average Droplet Size (μm) | Emulsion Stability (after 24h) |

| 0.1 | 15.2 | 25.8 | Low (Phase Separation) |

| 0.5 | 8.5 | 10.2 | Moderate (Some Creaming) |

| 1.0 | 4.1 | 5.1 | High (Stable) |

| 2.0 | 2.3 | 2.5 | Very High (Stable) |

Note: This table presents illustrative data on the general effect of a surfactant on emulsion properties. The specific performance of cis-2,6-Dimethyl-4-dodecylmorpholine would require empirical testing.

Applications in Polymer and Material Science (e.g., as Modifiers or Intermediates)

The unique chemical structure of cis-2,6-Dimethyl-4-dodecylmorpholine also lends itself to applications in polymer and material science. It can be used as a chemical intermediate in the synthesis of more complex molecules. For example, the morpholine moiety can be a building block for creating specialized monomers or functional additives for polymers.

As a material modifier, the introduction of cis-2,6-Dimethyl-4-dodecylmorpholine into a polymer matrix could potentially alter its surface properties, making it more hydrophobic or improving its compatibility with other materials. The long dodecyl chain can act as an internal lubricant or a plasticizer in some polymer formulations, enhancing flexibility and processing characteristics. While specific examples in the scientific literature are scarce, its potential in these areas is suggested by the known reactivity of the morpholine ring and the physical effects of the long alkyl chain.

Role as Chemical Intermediates in Specialized Synthesis (e.g., advanced agrochemicals, not final product application)

The core structure of cis-2,6-Dimethyl-4-dodecylmorpholine, the cis-2,6-dimethylmorpholine (B33440) ring, is a well-established building block in the synthesis of certain fungicides. wikipedia.org Specifically, the cis-isomer of 2,6-dimethylmorpholine (B58159) is a crucial intermediate in the production of the systemic fungicide fenpropimorph (B1672530). wikipedia.org Fenpropimorph is used to control a variety of fungal diseases in cereal crops. wikipedia.orgresearchgate.net The synthesis of fenpropimorph involves the reaction of cis-2,6-dimethylmorpholine with other chemical precursors. researchgate.net

While direct documentation for the use of cis-2,6-Dimethyl-4-dodecylmorpholine as a direct intermediate in the synthesis of a major commercial agrochemical is not prevalent in publicly available literature, its structure strongly suggests its utility in the synthesis of specialized or next-generation agrochemicals. The dodecyl group, a twelve-carbon alkyl chain, would impart significant lipophilicity to any resulting molecule. This property is often desirable in agrochemical design to enhance penetration through the waxy cuticle of plant leaves or the cell membranes of target fungi.

It is plausible that cis-2,6-Dimethyl-4-dodecylmorpholine serves as a precursor for the synthesis of fungicides with modified uptake and transport properties. The long alkyl chain could be a key feature in developing active ingredients that are more rain-fast, have a longer residual activity on the plant surface, or exhibit altered systemic movement within the plant. The synthesis would likely involve the modification of the dodecyl chain or the use of the tertiary amine of the morpholine ring for further reactions to build the final, more complex agrochemical structure.

Detection and Characterization in Environmental or Industrial Samples

The detection and characterization of cis-2,6-Dimethyl-4-dodecylmorpholine in environmental or industrial samples would rely on advanced analytical techniques capable of identifying and quantifying organic molecules with its specific structural features—a heterocyclic amine with a long alkyl chain. Given its likely presence in industrial settings where it is synthesized or used, or potentially in environmental samples as a transformation product of a larger agrochemical, several chromatographic and spectrometric methods would be applicable.

Chromatographic Techniques:

Gas chromatography (GC) and liquid chromatography (LC) are the primary methods for separating complex mixtures of organic compounds.

Gas Chromatography (GC): Coupled with a mass spectrometer (MS), GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. For a compound like cis-2,6-Dimethyl-4-dodecylmorpholine, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. google.com Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced separation for complex matrices. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are well-suited for the analysis of less volatile and more polar compounds. researchgate.netnifc.gov.vn When coupled with tandem mass spectrometry (MS/MS), these techniques offer high sensitivity and selectivity. nih.govnih.gov For long-chain amines, hydrophilic interaction liquid chromatography (HILIC) can be an effective separation mode. nih.gov

Spectrometric Techniques:

Mass spectrometry is indispensable for the structural elucidation and confirmation of the identity of the analyte.

Tandem Mass Spectrometry (MS/MS): This technique provides a high degree of certainty in identification by fragmenting the parent ion and analyzing the resulting daughter ions, creating a specific fragmentation pattern that acts as a chemical fingerprint. nih.govnih.gov

Fluorimetry: For long-chain amines, fluorimetric methods can be employed after derivatization with a fluorescent tag, offering a sensitive detection method. nih.gov

The table below summarizes the key aspects of analytical methods applicable to the detection of cis-2,6-Dimethyl-4-dodecylmorpholine and related compounds.

| Analytical Technique | Principle | Sample Matrix | Detection Limit | Key Parameters | References |

| GC-MS | Separation based on volatility and polarity, with mass-based detection. | Industrial wastewater, soil | Low µg/kg to ng/kg range | Column type (e.g., DB-5ms), temperature program, derivatization. | researchgate.netnih.gov |

| LC-MS/MS | Separation based on polarity, with highly selective mass detection. | Fruits, water, environmental samples | ng/g to µg/g range | Column type (e.g., HILIC), mobile phase composition, MS/MS transitions. | researchgate.netnifc.gov.vnnih.govnih.gov |

| Fluorimetry | Detection of fluorescence after derivatization. | Water | ppm range | Excitation and emission wavelengths, derivatizing agent (e.g., Eosine Yellowish). | nih.gov |

Sample Preparation:

Prior to analysis, samples typically undergo an extraction and clean-up process to isolate the target analyte from the matrix. Common methods include:

Liquid-Liquid Extraction: Using an appropriate solvent to extract the compound from a liquid sample.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively adsorb the analyte, which is then eluted with a solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction and clean-up with a salt mixture, often used for pesticide residue analysis in food and environmental samples. researchgate.net

The choice of sample preparation and analytical technique would depend on the specific matrix, the expected concentration of the analyte, and the required level of sensitivity and selectivity.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of morpholine (B109124) derivatives is a well-established field, but the development of methods specifically targeting the cis-2,6-disubstituted pattern with high stereoselectivity remains a crucial area for future work. nih.govresearchgate.net Current methods for producing 2,6-dimethylmorpholine (B58159) often result in a mixture of cis and trans isomers, with the cis isomer sometimes being enriched through processes like isomerization with sulfuric acid. google.com However, achieving high yields of the pure cis-isomer directly is a more desirable and economical goal. google.com

Future research should focus on asymmetric synthesis strategies that can precisely control the stereochemistry at the C2 and C6 positions of the morpholine ring. Exploring enantiomerically pure starting materials, such as amino acids and amino alcohols, could provide a robust foundation for building the chiral morpholine scaffold. nih.gov Furthermore, the development of novel catalytic systems, including phase transfer catalysis or enzymatic resolutions, could offer efficient and highly selective routes to cis-2,6-disubstituted morpholines. acs.orgrsc.org Success in this area would not only provide a reliable source of cis-2,6-Dimethyl-4-dodecylmorpholine for further study but also be applicable to the synthesis of a wide range of other complex morpholine-containing bioactive molecules. nih.govnih.gov

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the laboratory. For cis-2,6-Dimethyl-4-dodecylmorpholine, advanced computational modeling is an untapped resource that could provide profound insights into its chemical reactivity and biological interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to correlate the structural features of this and related morpholine compounds with their antifungal activity. mdpi.comresearchgate.netnih.gov By developing robust QSAR models, researchers could predict the efficacy of novel, unsynthesized morpholine derivatives, guiding synthetic efforts toward more potent compounds. mdpi.comresearchgate.net Molecular docking studies could simulate the interaction of the molecule with its known biochemical targets, such as sterol Δ14-reductase and sterol Δ7-Δ8-isomerase, revealing the specific binding modes and key interactions that drive its inhibitory action. nih.govportlandpress.comnih.gov This understanding is critical for designing derivatives with enhanced target affinity and selectivity.

The table below outlines potential computational methods and their specific applications for future research on this compound.

| Computational Method | Research Application for cis-2,6-Dimethyl-4-dodecylmorpholine | Potential Insights |

| Density Functional Theory (DFT) | Calculate electronic properties, pKa, and reaction energetics. nih.gov | Predict reactivity, stability, and the likelihood of the morpholine nitrogen being protonated at physiological pH. portlandpress.combcpc.org |

| Molecular Docking | Simulate binding to fungal enzymes (e.g., sterol isomerase). nih.gov | Identify key amino acid residues involved in binding and elucidate the mechanism of inhibition. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular descriptors with antifungal activity across a series of analogues. mdpi.comnih.gov | Develop predictive models to guide the design of new, more potent antifungal agents. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the molecule's behavior in a lipid bilayer or aqueous environment. acs.org | Understand how the dodecyl chain interacts with cell membranes and predict self-assembly behavior. nih.gov |

Discovery of New Biochemical Targets and Pathways Affected by Morpholine Scaffolds

The primary mechanism of action for morpholine fungicides is the inhibition of ergosterol (B1671047) biosynthesis by targeting two specific enzymes. nih.govportlandpress.comnih.gov This dual-target action is a significant advantage, as it may reduce the likelihood of pathogens developing resistance. nih.gov However, it is plausible that cis-2,6-Dimethyl-4-dodecylmorpholine and other morpholine derivatives affect additional biochemical pathways that have not yet been identified. bcpc.org

Future research should aim to uncover these potential new targets. Techniques such as chemical proteomics, where the molecule is used as a "bait" to pull down its interacting protein partners from a cellular extract, could be invaluable. Identifying these new targets would not only provide a more complete picture of the compound's mode of action but could also reveal novel strategies for antifungal drug development. nih.gov Furthermore, investigating its effects on pathways beyond sterol biosynthesis in both target fungi and non-target organisms could uncover new therapeutic or agrochemical applications. nih.gov

Integration of Omics Technologies (Proteomics, Metabolomics) to Elucidate System-Level Responses

To understand the full biological impact of cis-2,6-Dimethyl-4-dodecylmorpholine, a systems-level approach is necessary. The integration of "omics" technologies, such as proteomics and metabolomics, can provide a comprehensive snapshot of the cellular response to the compound. nih.govmdpi.com

Proteomics can identify and quantify changes in the entire protein landscape of a fungal cell upon exposure to the compound. nih.gov This could confirm the downregulation of enzymes in the ergosterol pathway and, more importantly, reveal changes in other proteins related to stress response, cell wall integrity, or virulence, providing clues to secondary effects or resistance mechanisms. nih.gov

Metabolomics analyzes the complete set of small-molecule metabolites within a cell. mdpi.com Treatment with cis-2,6-Dimethyl-4-dodecylmorpholine is known to cause the accumulation of specific sterol intermediates. nih.gov A broader metabolomic analysis could identify other perturbed metabolic pathways, offering a functional readout of the compound's activity and potentially uncovering new enzymatic targets. acs.org

Combining these datasets can create a detailed interactive network of the molecular perturbations caused by the compound, offering a holistic understanding of its mechanism of action. researchgate.net

| Omics Technology | Experimental Goal | Expected Outcome |

| Quantitative Proteomics (e.g., TMT, iTRAQ) | Analyze protein expression changes in a target fungus (e.g., Botrytis cinerea) after treatment. nih.gov | Identification of proteins and pathways affected beyond ergosterol biosynthesis, such as stress response or virulence factors. nih.gov |

| Metabolite Profiling (e.g., LC-MS, GC-MS) | Characterize the global metabolic fingerprint of fungal cells exposed to the compound. mdpi.com | Detection of accumulated sterol precursors and discovery of other metabolic disruptions, pointing to off-target effects. |

| Integrated Omics Analysis | Combine proteomics and metabolomics data to build a system-wide network model of the compound's effects. researchgate.net | A comprehensive map of the molecular mechanism, from initial target engagement to downstream cellular consequences. |

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The amphiphilic nature of cis-2,6-Dimethyl-4-dodecylmorpholine, with its polar morpholine head group and nonpolar dodecyl tail, makes it a prime candidate for forming self-assembled structures. acs.orgaip.org This area of research is entirely unexplored for this specific molecule but holds significant potential. Molecules with similar architectures, such as long-chain alkylamines, are known to self-assemble on surfaces and in solution, forming structures like monolayers, bilayers, and micelles. nih.govaip.orgrsc.org

Future investigations could explore how cis-2,6-Dimethyl-4-dodecylmorpholine behaves at interfaces and in different solvents. The self-assembly process could be driven by non-covalent interactions like van der Waals forces between the alkyl chains and hydrogen bonding. aip.orgresearchgate.net Understanding and controlling this self-assembly could lead to novel applications in materials science, such as the creation of functional surface coatings, nanostructured materials, or delivery systems for other active ingredients. rsc.orgrsc.org The interplay between the cis-dimethyl substitution on the morpholine ring and the packing of the dodecyl chains would be a particularly interesting fundamental question to address. aip.orgkpi.ua

Q & A

Basic Research Questions

Q. What are the key synthetic routes for cis-2,6-Dimethyl-4-dodecylmorpholine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves three stages: (1) selection of starting materials (e.g., dodecylamine and 2,6-dimethylmorpholine), (2) reaction under controlled conditions with solvents (e.g., methanol) and catalysts (e.g., acid/base), and (3) purification via column chromatography or recrystallization . Optimization strategies include adjusting solvent polarity, temperature, and catalyst loading. For example, using AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict efficient one-step routes by analyzing databases like Reaxys or Pistachio .

Q. How does the chiral structure of cis-2,6-Dimethyl-4-dodecylmorpholine influence its role in asymmetric synthesis?

- Methodology : The compound’s stereochemical configuration (cis-4-dodecyl and 2,6-dimethyl groups) enables enantioselective catalysis. Researchers should verify chirality using techniques like polarimetry or chiral HPLC. Its morpholine ring acts as a Lewis base, coordinating metal catalysts in asymmetric hydrogenation or C–C bond-forming reactions . Comparative studies with achiral analogs (e.g., 4-Dodecylmorpholine) highlight the necessity of methyl groups for stereochemical control .

Q. What purification techniques are most effective for isolating cis-2,6-Dimethyl-4-dodecylmorpholine from reaction mixtures?

- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for separating stereoisomers. Recrystallization in nonpolar solvents (e.g., hexane) improves purity. Advanced methods like simulated moving bed (SMB) chromatography are scalable for industrial applications . Purity should be confirmed via NMR (e.g., H, C) and mass spectrometry .

Advanced Research Questions

Q. How do stereochemical differences (cis vs. trans) impact the biological activity of 2,6-Dimethyl-4-dodecylmorpholine derivatives?

- Methodology : Cis isomers often exhibit enhanced bioactivity due to spatial compatibility with biological targets. For example, cis-4-dodecyl groups may improve membrane permeability in antimicrobial assays (e.g., against Bacillus cereus), while trans isomers show reduced efficacy . Researchers should use NOESY NMR or X-ray crystallography to correlate configuration with activity .

Q. Can computational models predict optimal reaction pathways for synthesizing stereochemically pure cis-2,6-Dimethyl-4-dodecylmorpholine?

- Methodology : AI tools (e.g., BKMS_METABOLIC or Reaxys_biocatalysis models) analyze reaction databases to prioritize routes with high stereoselectivity. For instance, density functional theory (DFT) calculations predict transition-state energies to identify catalysts favoring cis-configuration . Validated predictions require experimental cross-checking via kinetic studies .

Q. What analytical techniques resolve data contradictions in reported bioactivity studies of morpholine derivatives?

- Methodology : Discrepancies (e.g., variable antimicrobial results) may arise from differences in stereochemical purity or assay conditions. Researchers should:

- Standardize bioassays (e.g., broth microdilution for MIC values).

- Compare isomer ratios via chiral GC-MS.

- Use molecular docking to assess binding affinity variations between cis/trans forms .

Q. How does cis-2,6-Dimethyl-4-dodecylmorpholine compare structurally and functionally to related compounds like Dodemorph acetate or Amorolfine?

- Methodology : Structural analogs (e.g., Dodemorph acetate) lack the dodecyl chain, reducing lipophilicity. Functional comparisons involve:

- LogP measurements to assess hydrophobicity.

- Bioactivity screens (e.g., antifungal assays).

- Computational SAR studies to identify critical substituents (e.g., methyl groups for target specificity) .

Q. What mechanistic insights explain the compound’s role in catalytic systems?

- Methodology : The morpholine nitrogen acts as a ligand in metal complexes (e.g., Ru or Pt catalysts). Mechanistic studies use:

- Kinetic isotope effects (KIEs) to probe rate-determining steps.

- In-situ IR spectroscopy to track intermediate formation.

- XAS (X-ray absorption spectroscopy) to study metal coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.